molecular formula C20H14BrNO2 B12467988 4-bromo-N-(9H-xanthen-9-yl)benzamide

4-bromo-N-(9H-xanthen-9-yl)benzamide

Cat. No.: B12467988
M. Wt: 380.2 g/mol
InChI Key: NNGURTKKCFKROK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(9H-xanthen-9-yl)benzamide is a synthetic compound that belongs to the family of xanthenes. It has gained significant attention in scientific research due to its potential biological activity and applications. The compound is characterized by the presence of a bromine atom at the 4-position of the benzamide group and a xanthene moiety, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 4-bromo-N-(9H-xanthen-9-yl)benzamide involves several steps. One common method includes the reaction of 4-bromobenzoic acid with 9H-xanthene-9-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Chemical Reactions Analysis

4-bromo-N-(9H-xanthen-9-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The xanthene moiety can undergo oxidation to form xanthone derivatives, which are known for their biological activities.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures, which can be useful in drug development.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-bromo-N-(9H-xanthen-9-yl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a valuable tool in biochemical studies.

    Medicine: Due to its biological activity, it is being investigated for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 4-bromo-N-(9H-xanthen-9-yl)benzamide involves its interaction with specific molecular targets. The xanthene moiety is known to interact with various enzymes and receptors, leading to inhibition or activation of specific pathways . The bromine atom in the benzamide group can also play a role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

4-bromo-N-(9H-xanthen-9-yl)benzamide can be compared with other similar compounds, such as:

    4-methyl-N-(9H-xanthen-9-yl)benzamide: This compound has a methyl group instead of a bromine atom, which can affect its chemical reactivity and biological activity.

    4-bromo-N-(6-methyl-pyridin-2-yl)benzamide: This compound has a pyridine ring instead of a xanthene moiety, leading to different chemical properties and applications.

The uniqueness of this compound lies in its combination of the bromine atom and xanthene moiety, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H14BrNO2

Molecular Weight

380.2 g/mol

IUPAC Name

4-bromo-N-(9H-xanthen-9-yl)benzamide

InChI

InChI=1S/C20H14BrNO2/c21-14-11-9-13(10-12-14)20(23)22-19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)19/h1-12,19H,(H,22,23)

InChI Key

NNGURTKKCFKROK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.